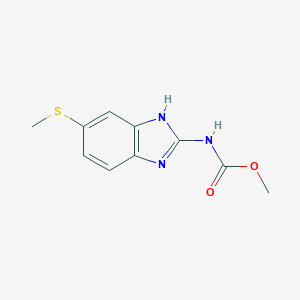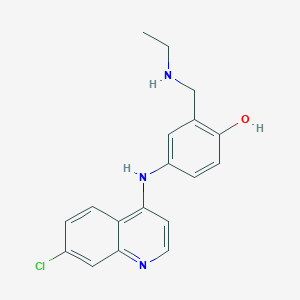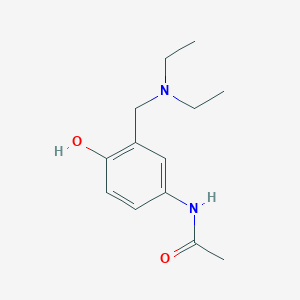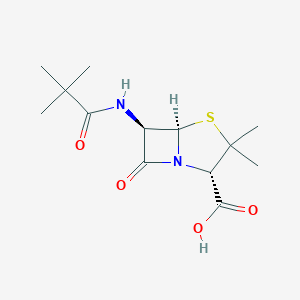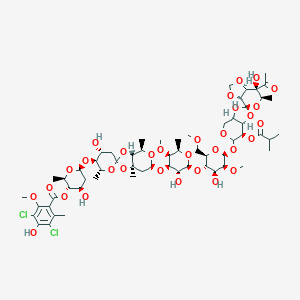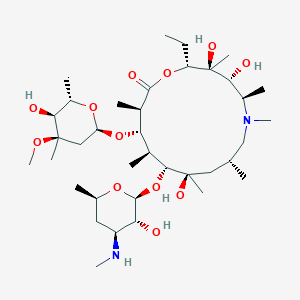
N'-(去甲基)阿奇霉素
描述
“N’-(Desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “Azithromycin EP Impurity I” and is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .
Synthesis Analysis
The synthesis of “N’-(Desmethyl)azithromycin” involves using erythromycin A (E) oxime as a starting material. The process includes Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the demethyl azithromycin .
Molecular Structure Analysis
The molecular formula of “N’-(Desmethyl)azithromycin” is C37H70N2O12 . It has a molecular weight of 734.96 .
Chemical Reactions Analysis
A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids . This method allows detection of residual azithromycin (AZM) in biological fluids by using single-ion monitoring (SIM) .
Physical And Chemical Properties Analysis
“N’-(Desmethyl)azithromycin” is a white solid . It has a molecular weight of 734.96 and a molecular formula of C37H70N2O12 .
科学研究应用
动物组织中的代谢产物鉴定
阿奇霉素及其代谢产物,包括N'-(去甲基)阿奇霉素,已被研究其在动物组织中的分布和代谢。一项关于球蟒(Python regius)的研究详细描述了阿奇霉素的代谢,并在血浆、胆汁或组织中鉴定了十五种代谢产物,包括特定于该物种的独特代谢产物,如3'-N-亚硝基,9a-N-去甲基-阿奇霉素。这项研究有助于理解阿奇霉素的代谢途径及其在环境中的持久性和影响(Hunter et al., 2003)。
生物降解和环境影响
阿奇霉素及其衍生物,如N'-(去甲基)阿奇霉素,在各种环境条件下会发生降解,形成降解产物,如N-氧化物、N-去甲基和N-二去甲基形式。研究在受控条件下和自然来源(如二级污水)中调查这些过程,突显了了解大环内酯类抗生素的环境影响和降解动力学的重要性(Gozlan et al., 2016)。另一项研究探讨了阿奇霉素在不同土壤中的吸附情况,揭示了具有较高pH值的土壤表现出较高的吸附速率,从而最小化与该污染物相关的环境风险(Cela-Dablanca et al., 2022)。
抗菌和抗病毒应用
抗菌活性和机制
阿奇霉素及其衍生物,如N'-(去甲基)阿奇霉素,具有强效的抗菌作用。它们的机制涉及抑制细菌蛋白质合成、群体感应和减少生物膜形成。它们在细胞内有效积累,特别是在吞噬细胞中,并以高浓度输送到感染部位,如快速的血浆清除和广泛的组织分布所示。这种大环内酯类抗生素适用于各种细菌感染,并在慢性炎症性疾病中显示出免疫调节作用,包括囊性纤维化和非囊性纤维化支气管扩张(Parnham et al., 2014)。
抗病毒特性和临床应用
除了抗菌特性外,阿奇霉素还对一系列病毒具有抗病毒作用,包括鼻病毒、甲型流感病毒、寨卡病毒、埃博拉病毒、肠病毒和冠状病毒。这在一定程度上归因于其增强抗病毒模式识别受体的表达和诱导抗病毒I型和III型干扰素反应的能力。特别强调了其在治疗严重冠状病毒-19疾病(COVID-19)中的作用,尤其是考虑到其抗炎特性和抑制与严重COVID-19特征性的过度炎症反应相关的各种细胞因子(Oliver & Hinks, 2020)。
作用机制
Target of Action
N’-(Desmethyl)azithromycin, like its parent compound azithromycin, primarily targets bacterial ribosomal proteins . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery . Additionally, it has been found to bind to keratin-18 (KRT18) and α/β-tubulin , disrupting intracellular KRT18 dynamics .
Mode of Action
By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, N’-(Desmethyl)azithromycin inhibits bacterial protein synthesis . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, thereby inhibiting their growth . When it binds to KRT18 and α/β-tubulin, it disrupts intracellular KRT18 dynamics and suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux .
Biochemical Pathways
The action of N’-(Desmethyl)azithromycin affects several biochemical pathways. It inhibits the protein synthesis pathway in bacteria, leading to their death . It also impacts the autophagy pathway in cancer cells by inhibiting autophagy, a process that plays a crucial role in tumor cell growth and survival .
Pharmacokinetics
The oral bioavailability of azithromycin, based on serum levels, is 37% after a 500 mg oral dose in healthy volunteers, with a peak serum concentration of 0.4 mcg/mL at approximately 2 h after dosing . The serum elimination half-life is approximately 69 h . After oral dosing, the concentrations of azithromycin in a variety of tissues exceed the concentration in serum .
Result of Action
The inhibition of protein synthesis in bacteria by N’-(Desmethyl)azithromycin leads to bacterial death, making it an effective therapeutic agent for treating various infections . In cancer cells, the inhibition of autophagy can suppress tumor growth .
Action Environment
The action of N’-(Desmethyl)azithromycin can be influenced by environmental factors such as food intake. For instance, azithromycin capsules are known to exhibit a negative food effect, manifest as a decrease in azithromycin bioavailability in the fed state . This suggests that the absorption and effectiveness of N’-(Desmethyl)azithromycin could potentially be influenced by the patient’s diet or the timing of medication relative to meals .
安全和危害
未来方向
生化分析
Biochemical Properties
N’-(Desmethyl)azithromycin interacts with various enzymes and proteins in biochemical reactions . It acts as a bidentate ligand, forming complexes with transition metals . These interactions play a crucial role in its biochemical properties .
Cellular Effects
N’-(Desmethyl)azithromycin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can reduce virus entry into cells, demonstrating its potential as an antiviral agent .
Molecular Mechanism
The molecular mechanism of N’-(Desmethyl)azithromycin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are crucial for its therapeutic potential .
Temporal Effects in Laboratory Settings
Over time, the effects of N’-(Desmethyl)azithromycin can change in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of N’-(Desmethyl)azithromycin vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N’-(Desmethyl)azithromycin is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N’-(Desmethyl)azithromycin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N’-(Desmethyl)azithromycin affects its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUKBLYECHAGN-HOQMJRDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169356 | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172617-84-4 | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(DESMETHYL)AZITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental concern regarding azithromycin and its metabolites like N'-(desmethyl)azithromycin from pharmaceutical waste?
A1: Pharmaceutical effluents containing azithromycin and its metabolites, including N'-(desmethyl)azithromycin, pose a significant ecological risk. [] These compounds are often found in high concentrations in wastewater from pharmaceutical manufacturing. [] Studies have shown that these effluents exhibit high toxicity to various freshwater organisms, including algae, daphnia, and zebrafish embryos. [] Moreover, the presence of azithromycin can contribute to the dissemination of antibiotic resistance genes in the environment. [] This is concerning because resistant bacteria in the environment can transfer resistance genes to human pathogens, making infections harder to treat.
Q2: How is N'-(desmethyl)azithromycin metabolized in different species?
A2: Research on ball pythons (Python regius) shows that N'-(desmethyl)azithromycin is one of the several metabolites identified after azithromycin administration. [] Interestingly, the study identified this metabolite in the skin of the pythons, alongside descladinose-azithromycin and 3'-N-desmethyl,9a-N-desmethyl-azithromycin. [] This highlights the diverse metabolic pathways of azithromycin across different species, leading to varying metabolite profiles in different tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









